5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
Overview
Description
5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the tetrazole ring through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the preparation of the ethenyl intermediate through a Wittig reaction. This reaction involves the reaction of a phosphonium ylide with a suitable aldehyde or ketone to form the ethenyl intermediate.
Tetrazole Formation: The ethenyl intermediate is then subjected to a cycloaddition reaction with sodium azide (NaN₃) to form the tetrazole ring. This reaction is typically carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl linkage or the tetrazole ring, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced forms of the ethenyl linkage or the tetrazole ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazinone
- 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups attached to the tetrazole ring through an ethenyl linkage further enhances its reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-13-9-6-12(7-10-13)8-11-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-11H/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYKTDFGLZDWLD-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)/C=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903290 | |
Record name | NoName_3931 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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